4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O7S/c1-4-35-22-17-20(18-23(36-5-2)24(22)37-6-3)26-29-30-27(38-26)28-25(32)19-11-13-21(14-12-19)39(33,34)31-15-9-7-8-10-16-31/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTNLDJHVMANPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the triethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a triethoxyphenyl derivative using a suitable coupling reagent.
Formation of the benzamide moiety: The benzamide group is introduced by reacting the intermediate with a benzoyl chloride derivative.
Introduction of the azepane ring: The final step involves the sulfonylation of the azepane ring and its subsequent coupling with the benzamide-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Varied Sulfonamide Substituents
Key Insights :
- Azepane vs.
- Triethoxyphenyl vs. Methoxyphenyl: The triethoxy group likely enhances metabolic stability over mono-methoxy analogs due to steric hindrance .
Compounds with Modified Oxadiazole Substituents
Key Insights :
- Antifungal Activity : LMM5 and LMM11 highlight the importance of the oxadiazole-linked aryl group (e.g., furan or methoxyphenyl) in antifungal efficacy .
- Electron-Withdrawing Groups : The triethoxyphenyl group in the target compound may improve redox activity compared to furan or methoxyphenyl .
Compounds with Demonstrated Enzyme Inhibition
Key Insights :
- Sulfonamide Role : Sulfonamide groups in compounds like 6a interact with enzyme active sites via hydrogen bonding, a feature shared with the target compound .
- HDAC Inhibition : Oxadiazole derivatives with extended aromatic systems (e.g., naphthalene) show enhanced HDAC inhibition, suggesting the triethoxyphenyl group in the target compound could be similarly optimized .
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 470.5 g/mol. The structure features an azepane ring, a sulfonamide group, and an oxadiazole moiety that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Azepane Ring : Achieved through cyclization reactions using amine precursors.
- Introduction of the Sulfonyl Group : Utilizes sulfonylation reactions with sulfonyl chlorides.
- Attachment of the Oxadiazole Moiety : Accomplished through coupling reactions with appropriate derivatives.
- Final Amidation : Where the azepane amine reacts with benzoyl chloride to form the final product.
Antimicrobial Activity
Recent studies have highlighted the potential of oxadiazole derivatives as antimicrobial agents. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to disrupt bacterial membranes and interfere with essential biosynthetic pathways such as menaquinone biosynthesis .
- Case Studies : A comparative study indicated that modifications in the oxadiazole structure can influence antibacterial efficacy against resistant strains of bacteria .
Anticancer Activity
The anticancer properties of oxadiazole derivatives are also noteworthy:
- In Vitro Studies : Various 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. For example, specific analogs exhibited IC50 values in the micromolar range .
- Mechanisms Explored : The mechanism involves apoptosis induction and cell cycle arrest in cancer cells . The presence of the azepane and sulfonamide groups enhances interaction with target proteins involved in cancer progression.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the phenyl and oxadiazole rings can significantly impact biological activity:
| Compound Modification | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Triethoxy substitution | Enhanced cytotoxicity | 0.65 |
| Sulfonamide group | Increased membrane disruption | - |
| Azepane ring | Improved selectivity | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
